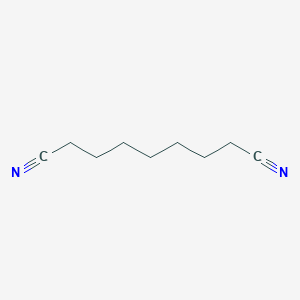

Azelanitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

nonanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c10-8-6-4-2-1-3-5-7-9-11/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOYPGTWWXJFDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC#N)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168303 | |

| Record name | Azelaonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1675-69-0 | |

| Record name | Nonanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1675-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azelaonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azelanitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azelaonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azelaonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Azelaonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73T7669M5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Azelanitrile and Its Congeners

Conventional Organic Synthesis Pathways

Conventional methods for synthesizing nitriles often involve the reaction of alkyl halides with cyanide salts or the dehydration of amides or aldoximes organic-chemistry.orgorganic-chemistry.org. While specific detailed conventional synthesis pathways for azelanitrile were not extensively detailed in the search results, general nitrile synthesis methods provide a framework. For instance, the reaction of an alkyl halide with an alkali cyanide is a common route for aliphatic nitriles. This type of reaction, a nucleophilic substitution, could potentially be applied to a dihaloalkane with the corresponding chain length to yield a dinitrile like this compound. Another conventional approach involves the dehydration of amides. A dicarboxylic acid like azelaic acid could be converted to its diamide, followed by dehydration to yield this compound.

Electrochemical methods have also been explored for nitrile synthesis and transformation, offering potentially greener alternatives to conventional methods that might use corrosive reagents or require high temperatures and pressures researchgate.netmdpi.comresearchgate.net. Electrochemical hydrogenation of dinitriles, including this compound, has been demonstrated to produce corresponding aminonitriles researchgate.net. This suggests that electrochemical approaches could also be relevant in the synthesis or modification of this compound.

Advanced Synthesis Approaches for this compound Derivatives

Advanced synthetic techniques, such as flow chemistry and high-pressure synthesis, offer advantages in terms of reaction control, efficiency, and safety, particularly for handling hazardous intermediates or achieving transformations under extreme conditions.

Flow Chemistry Protocols for this compound Production

Flow chemistry involves performing chemical reactions in a continuous stream rather than in batch. This approach can offer benefits such as improved heat and mass transfer, better control over reaction parameters, and enhanced safety, especially when dealing with energetic or hazardous intermediates rsc.orgeuropa.eunih.gov. While no specific flow chemistry protocols for the direct synthesis of this compound were found in the search results, flow chemistry is increasingly applied to the synthesis of various organic compounds, including those involving nitrile functionalities or hazardous reagents like diazo compounds arxiv.orgorganic-chemistry.orgthieme.de. The principles of flow chemistry, such as precise control of residence time, temperature, and mixing, could be advantageous for optimizing reactions leading to this compound or its derivatives, potentially improving yield and selectivity and mitigating risks associated with exothermic or fast reactions.

High-Pressure Synthesis Techniques for this compound-Based Molecules

High-pressure synthesis involves conducting chemical reactions at elevated pressures, which can influence reaction rates, equilibria, and selectivity, and even lead to the formation of novel materials or polymorphs rsc.orgarxiv.orgarizona.edu. High pressure can shorten distances between molecules, affecting their reactivity rsc.org. While the search results did not provide specific examples of high-pressure synthesis applied directly to this compound, high-pressure techniques have been explored for the synthesis and study of other nitriles, such as acetonitrile (B52724) researchgate.netresearchgate.net. Studies on acetonitrile under high pressure have investigated its phase transitions and polymerization behavior, demonstrating how pressure can induce transformations not observed under ambient conditions researchgate.netresearchgate.net. Although this compound is a larger molecule than acetonitrile, the application of high pressure could potentially be relevant for synthesizing highly substituted or sterically hindered this compound derivatives, or for exploring novel reaction pathways that are not accessible at atmospheric pressure. High-pressure methods are often used in the synthesis of inorganic compounds or materials with specific crystal structures frontiersin.org, but they can also be applied to organic systems to drive reactions that involve a significant decrease in volume of activation.

Reactivity and Fundamental Reaction Mechanisms of Azelanitrile

Electrocatalytic Transformations of Azelanitrile

Electrocatalytic methods provide an alternative to conventional chemical syntheses, often operating under milder conditions and with the potential for greater selectivity. For this compound, these transformations primarily focus on the reduction of its nitrile groups.

The electrochemical hydrogenation of nitriles is a key process for the synthesis of primary amines, with water often serving as the hydrogen source. nih.gov This method is particularly relevant for dinitriles like this compound, as it offers a direct route to the corresponding diamine, 1,9-diaminononane (B1582714), a valuable monomer in the polymer industry. The general reaction for the electrochemical hydrogenation of a nitrile to a primary amine is as follows:

R-C≡N + 4H⁺ + 4e⁻ → R-CH₂NH₂ wikipedia.org

The electrochemical hydrogenation of nitriles is widely understood to proceed through an imine intermediate. researchgate.netnih.gov In this multi-step process, the nitrile group first undergoes a two-electron, two-proton reduction to form an imine (R-CH=NH). This imine intermediate is then further reduced in a subsequent two-electron, two-proton step to yield the final primary amine product (R-CH₂NH₂). wikipedia.org

The design of the electrolyte plays a pivotal role in controlling the selectivity of the electrochemical reduction of nitriles. Key parameters of the electrolyte, including the choice of solvent, the identity of the supporting electrolyte cations and anions, and the pH, can significantly influence the reaction pathway and product distribution. mdpi.comnih.gov

Influence of Electrolyte Parameters on Nitrile Electrohydrogenation

| Parameter | Effect on Selectivity | Rationale |

|---|---|---|

| pH | Higher pH generally suppresses the competing Hydrogen Evolution Reaction (HER). mdpi.com | The availability of protons is a key factor in both nitrile hydrogenation and HER. Controlling the pH helps to favor the desired reaction pathway. mdpi.com |

| Cation Identity | Can influence the structure of the electrochemical double layer and the adsorption of intermediates. mdpi.com | The size and charge of the cation can alter the local environment at the electrode surface, affecting reaction rates and selectivity. mdpi.com |

| Solvent Polarity | Affects the solubility of the nitrile substrate and products, which can influence mass transport and overall reaction efficiency. acs.org | Matching the solvent polarity to the reactants can enhance the reaction rate by ensuring adequate concentration at the electrode surface. acs.org |

The choice of electrocatalyst is a determining factor in the efficiency and selectivity of nitrile hydrogenation. A variety of metals have been investigated, with copper-based catalysts emerging as particularly promising for the selective conversion of nitriles to primary amines. nih.govnih.gov Copper nanoparticles and oxide-derived copper catalysts have demonstrated high Faradaic efficiencies for this transformation, effectively suppressing the formation of secondary and tertiary amines. nih.govresearchgate.net

The high selectivity of copper catalysts is attributed to their moderate binding affinity for the reaction intermediates. researchgate.net This allows for the efficient adsorption and conversion of the nitrile and imine intermediates while facilitating the timely desorption of the primary amine product, preventing it from participating in side reactions. researchgate.net The local structure of the copper catalyst, including the presence of residual lattice oxygen in oxide-derived materials, has been shown to play a significant role in enhancing the hydrogenation activity. nih.gov For a dinitrile such as this compound, the use of a nanostructured copper catalyst would be expected to promote the selective formation of 1,9-diaminononane.

Performance of Different Electrocatalysts in Acetonitrile (B52724) Reduction

| Catalyst | Maximum Ethylamine Faradaic Efficiency (%) | Key Characteristics |

|---|---|---|

| Copper (Cu) | ~96% researchgate.net | High selectivity for primary amines due to moderate binding of intermediates. researchgate.net |

| Nickel (Ni) | Lower than Cu researchgate.net | Active for hydrogenation but generally less selective for the primary amine compared to copper. wikipedia.org |

| Palladium (Pd) | Can be highly active, with selectivity dependent on conditions. nih.gov | Effective for hydrogenation, but may require careful control of reaction parameters to maximize primary amine selectivity. acs.org |

| Platinum (Pt) | Lower than Cu and Ni researchgate.net | Strongly promotes the hydrogen evolution reaction, which competes with nitrile hydrogenation. researchgate.net |

Data is based on the electroreduction of acetonitrile and is indicative of general trends for aliphatic nitriles.

A significant advancement in improving the selectivity of nitrile hydrogenation to primary amines is the use of carbon dioxide as a mediator. rsc.orgresearchgate.net When CO₂ is present in the electrolyte, it can reversibly react with the primary amine as it is formed at the electrode surface. This reaction produces a carbamic acid or carbamate, which effectively "protects" the amine group. researchgate.net

This in-situ protection prevents the primary amine from reacting with the imine intermediate, thereby significantly suppressing the formation of secondary and tertiary amine byproducts. researchgate.net The carbamic acid can then be easily converted back to the primary amine during the workup process. This CO₂-mediated approach has been shown to be effective for a range of nitriles and represents a promising strategy for enhancing the selective synthesis of 1,9-diaminononane from this compound. The selectivity can be tuned by adjusting the CO₂ pressure. rsc.orgresearchgate.net

While specific large-scale organic electrosynthesis applications involving this compound are not widely reported, its structure as a long-chain aliphatic dinitrile suggests its potential as a precursor in various electrosynthetic routes. The principles of organic electrosynthesis, which have been successfully applied to other dinitriles like adiponitrile (B1665535), can be extended to this compound. dioxidematerials.comrsc.org

The electrosynthesis of adiponitrile via the electrohydrodimerization of acrylonitrile (B1666552) is a major industrial process, highlighting the scalability and economic viability of organic electrosynthesis. rsc.org By analogy, this compound could potentially be synthesized through electrochemical coupling reactions or be utilized as a building block in the electrosynthesis of specialty polymers, such as odd-numbered polyamides. The electrochemical conversion of this compound to 1,9-diaminononane is a key step in this direction, providing a green route to a valuable monomer. nih.gov Furthermore, the nitrile groups of this compound could participate in other electrochemical transformations, such as cyclization reactions or coupling with other organic molecules, opening avenues for the synthesis of a diverse range of chemical products. researchgate.netmdpi.com

Electrochemical Hydrogenation to Amines

Acid-Catalyzed Addition Reactions of this compound

The acid-catalyzed addition of a nucleophile to a nitrile is a fundamental reaction in organic chemistry. The process begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by weak nucleophiles.

Addition to Unsaturated Carboxylic Acids (e.g., Ambrettoleic Acid)

There is no specific data available in the reviewed literature detailing the acid-catalyzed addition of this compound to ambrettoleic acid (16-hydroxyhexadec-cis-9-enoic acid). However, research has been conducted on the reaction of various other nitriles—such as acetonitrile, propionitrile (B127096), and benzonitrile (B105546)—with ambrettoleic acid in the presence of concentrated sulfuric acid. acs.org This reaction, a type of Ritter reaction, involves the formation of a carbocation at the double bond of the fatty acid, which is then attacked by the nitrile. Subsequent hydrolysis leads to the formation of a substituted amide. acs.org While it is chemically plausible that this compound could undergo a similar reaction, no experimental evidence for this specific transformation has been found.

Elucidation of Amido–Imidol Tautomerization Mechanisms

Amido-imidol tautomerism is a key mechanistic feature of nitrile addition reactions that proceed through an amide intermediate. acs.orglibretexts.org The initially formed product of hydrolysis is an imidic acid, which then tautomerizes to the more stable amide form. chemistrysteps.comchemistrysteps.com In the context of the acid-catalyzed addition of nitriles to unsaturated acids, this tautomerization is the final step in forming the stable amide product. acs.org Although this is a general mechanism for nitrile reactions, specific studies elucidating the kinetics or thermodynamics of amido-imidol tautomerization for intermediates derived from this compound are not present in the available literature.

Nitrile Activation and Mechanistic Exploration

Activation of the nitrile group is crucial for its participation in many chemical transformations. This typically involves increasing the electrophilicity of the carbon atom, often through interaction with a Lewis or Brønsted acid. chemistrysteps.com

Generation and Reactivity of Nitrilium Ion Intermediates

Nitrilium ions ([R-C≡N⁺-R']) are highly reactive intermediates in numerous organic reactions, including the Beckmann rearrangement and the Ritter reaction. rsc.orgwikipedia.org They are formed by the protonation or alkylation of the nitrile nitrogen. wikipedia.org These electrophilic species readily react with a variety of nucleophiles. rsc.orgorganic-chemistry.org For a dinitrile like this compound, it is conceivable that one or both nitrile groups could be activated to form nitrilium ions under strongly acidic conditions. These intermediates would then be susceptible to intramolecular cyclization or intermolecular attack by other nucleophiles. However, specific studies detailing the generation, stability, or subsequent reactivity of nitrilium ions derived from this compound are absent from the reviewed scientific literature.

Role of Aza-Allene Species in Nitrile Transformations

Aza-allene (or ketenimine) species can be intermediates in certain nitrile reactions, often formed under thermal or photochemical conditions, or through rearrangements of other nitrogen-containing species. They can participate in various transformations, including cycloadditions and nucleophilic additions. While the chemistry of aza-allenes is an active area of research, there is no specific mention or mechanistic exploration of the involvement of aza-allene species in transformations of this compound in the available literature.

Cycloaddition Reactions Involving this compound

Cycloaddition reactions offer a powerful method for constructing cyclic and heterocyclic systems. wikipedia.org Nitriles can participate as dipolarophiles in [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides, leading to the formation of five-membered heterocycles such as tetrazoles or oxadiazoles. researchgate.net They can also act as a 2π component in [4+2] cycloadditions (Diels-Alder type reactions), although this is less common for unactivated nitriles. researchgate.net Despite the broad utility of these reactions, the scientific literature lacks specific examples or detailed studies of this compound participating in cycloaddition reactions. As a dinitrile, this compound could potentially undergo cycloaddition at one or both nitrile groups, leading to mono- or bis-heterocyclic adducts, but this remains a hypothetical reaction pathway without experimental validation.

Intermolecular and Intramolecular [2+2+2] Cycloadditions with Nitriles

The [2+2+2] cycloaddition reaction is a powerful method for the construction of six-membered rings, and when nitriles are involved, it provides an efficient route to substituted pyridines. researchgate.netbaranlab.org This transformation is typically catalyzed by transition metals, such as cobalt, nickel, or rhodium, which can assemble two alkyne molecules and one nitrile molecule into a pyridine (B92270) ring. rsc.orgresearchgate.netsemanticscholar.org

In the context of this compound, both intermolecular and intramolecular [2+2+2] cycloadditions are conceivable. In an intermolecular reaction, one of the nitrile groups of this compound would react with two molecules of an alkyne in the presence of a suitable catalyst. This would result in a pyridine ring with a cyanopentyl substituent. If both nitrile groups were to react with four equivalents of an alkyne, a dipyridyl nonane (B91170) derivative could be formed.

The more intriguing possibility for a molecule like this compound is an intramolecular [2+2+2] cycloaddition. For this to occur, the this compound backbone would need to be tethered to two alkyne units. For instance, if this compound were to be functionalized at both the α and α' positions with alkyne-containing side chains, a subsequent metal-catalyzed intramolecular cycloaddition could lead to the formation of a fused bicyclic pyridine system. The flexible heptamethylene chain of this compound can facilitate the adoption of a conformation suitable for such a cyclization.

The generally accepted mechanism for the transition-metal-catalyzed [2+2+2] cycloaddition of nitriles and alkynes proceeds through several key steps. rsc.org Initially, the low-valent metal catalyst coordinates to two alkyne molecules, which then undergo oxidative coupling to form a metallacyclopentadiene intermediate. This intermediate then coordinates to the nitrile group of this compound. Subsequent insertion of the nitrile into the metal-carbon bond of the metallacycle forms a seven-membered metallacycle. Finally, reductive elimination from this intermediate releases the pyridine product and regenerates the active catalyst.

The reaction conditions for these cycloadditions, such as the choice of metal catalyst, ligands, and temperature, can significantly influence the efficiency and selectivity of the reaction. researchgate.netuwindsor.ca For example, cobalt complexes are widely used for this transformation and have been shown to be effective for both intermolecular and intramolecular variants. researchgate.netrsc.orgresearchgate.net

Table 1: Examples of Transition Metal-Catalyzed [2+2+2] Cycloadditions for Pyridine Synthesis

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Co(OAc)₂/bpy/Zn/ZnI₂ | Unsymmetric diynes and various nitriles | Substituted pyridines | High | researchgate.net |

| [Ir(cod)Cl]₂/DPPF | α,ω-diynes and aliphatic/aromatic nitriles | Fused pyridines | High | researchgate.net |

| NiCl₂(dppe)/Zn | α,ω-diynes and unactivated nitriles | Substituted pyridines | High | researchgate.net |

| CpCo(CO)₂ | Diynes and nitriles | Fused pyridines | Good | researchgate.net |

| RhCl(PPh₃)₃ | Terminal alkynes and electron-deficient nitriles | Isomeric pyridines | High | youtube.com |

Stereoselectivity in this compound-Derived Cycloaddition Products

Achieving stereoselectivity in the synthesis of complex molecules is a central goal in organic chemistry. In the context of [2+2+2] cycloadditions involving this compound, the formation of chiral products is possible, particularly when prochiral substrates are used or when new stereocenters are generated during the reaction. The control of this stereoselectivity can be achieved through the use of chiral catalysts. researchgate.net

For instance, if an intramolecular [2+2+2] cycloaddition of an appropriately substituted this compound derivative were to be performed with a chiral transition metal catalyst, the resulting fused pyridine system could be obtained in an enantioenriched form. The chiral ligands coordinated to the metal center create a chiral environment that can differentiate between diastereomeric transition states, leading to the preferential formation of one enantiomer over the other.

The development of asymmetric [2+2+2] cycloadditions has seen significant progress, with various chiral ligand systems being developed for metals like cobalt and rhodium. These catalysts have been successfully employed in the synthesis of pyridines with high enantioselectivity. The choice of the chiral ligand is crucial and is often tailored to the specific substrates being used.

Factors that can influence the stereoselectivity of these reactions include:

The structure of the chiral ligand: The steric and electronic properties of the ligand create a specific chiral pocket around the metal center.

The nature of the metal catalyst: Different metals can exhibit different coordination geometries and reactivities, which can impact the stereochemical outcome.

The reaction conditions: Temperature, solvent, and the presence of additives can all play a role in modulating the enantioselectivity of the reaction.

While specific examples of stereoselective cycloadditions involving this compound are not yet reported, the principles established for other nitrile-alkyne cycloadditions provide a clear framework for how such selectivity could be achieved.

Table 2: Examples of Enantioselective Pyridine Synthesis via [2+2+2] Cycloaddition

| Catalyst/Ligand | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |

| Co(I)/chiral NPN* ligand | Terminal alkynes and nitriles | Pyridines with 5-substituents | up to 94% | researchgate.net |

| Co(I)/chiral Ph/Bn-based ligand | Terminal aryl alkynes and nitriles | Pyridines with 6-substituents | up to 99% | researchgate.net |

| Rh(I)/chiral diphosphine | Diynes and nitriles | Chiral pyridinophanes | High | researchgate.net |

Radical Chemistry of Nitrile Systems Relevant to this compound

The nitrile group can participate in radical reactions, typically acting as a radical acceptor. rsc.org The radical chemistry of aliphatic dinitriles like this compound is of interest as it can lead to the formation of cyclic nitrogen-containing compounds through intramolecular cyclization. wikipedia.org

A typical radical reaction involving this compound would begin with the generation of a radical at a specific position on the seven-carbon aliphatic chain. This can be achieved through various methods, such as the use of a radical initiator like AIBN (azobisisobutyronitrile) or through photoredox catalysis. libretexts.orgrsc.org

Once the radical is formed, it can undergo an intramolecular cyclization by attacking one of the nitrile groups. The regioselectivity of this cyclization (i.e., which carbon of the nitrile group is attacked and the size of the resulting ring) is governed by several factors, including the stability of the resulting radical and the geometric constraints of the transition state. According to Baldwin's rules for radical cyclizations, 5-exo-trig and 6-exo-trig cyclizations are generally favored. In the case of a radical on the this compound chain, cyclization onto the nitrile carbon would lead to an iminyl radical intermediate. This intermediate can then be trapped by a hydrogen atom donor, such as tributyltin hydride, or participate in further radical cascade reactions. nih.govnih.gov

The flexible nature of the this compound backbone allows for the possibility of forming different ring sizes depending on the position of the initial radical. For example, a radical at the C4 position could potentially lead to the formation of a six-membered ring upon cyclization.

The radical chemistry of nitriles is a versatile tool for the synthesis of heterocyclic compounds, and its application to long-chain dinitriles like this compound opens up possibilities for the construction of novel, functionalized nitrogen-containing cyclic structures.

Table 3: Examples of Radical Reactions Involving Nitriles

| Reaction Type | Substrates | Initiator/Conditions | Product Type | Key Features | Reference |

| Intramolecular Cyclization | Unsaturated nitriles | Bu₃SnH, AIBN | Cyclic imines/ketones | 5-exo-trig cyclization is common. | wikipedia.org |

| Radical Cascade | Alkenyl nitriles | Photoredox catalysis | Polycyclic nitrogen heterocycles | Construction of molecular complexity in one pot. | rsc.org |

| Dehalogenation | α-Halo nitriles | Bu₃SnH, AIBN | Aliphatic nitriles | Generation of α-cyanoalkyl radicals. | libretexts.org |

| Barton Nitrile Ester Reaction | Carboxylic acids | Barton ester, light | Decarboxylated nitriles | Radical decarboxylation followed by cyanation. | thermofisher.com |

Derivatization Strategies and Applications of Azelanitrile As a Chemical Building Block

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The two nitrile functionalities of azelanitrile are key to its utility in synthesizing nitrogen-containing heterocyclic compounds. These groups can undergo a variety of cyclization and condensation reactions to form stable ring structures, which are foundational to many pharmaceuticals, agrochemicals, and materials. While the broader field of synthesizing nitrogen heterocycles is extensive, specific examples utilizing this compound are illustrative of its potential. rsc.orgorganic-chemistry.orgresearchgate.netmdpi.comrsc.org

One common strategy involves the reaction of dinitriles with reagents like diamines. For instance, the condensation of a dinitrile with a 1,2-diamine can lead to the formation of pyrazine (B50134) or quinoxaline (B1680401) derivatives, depending on the nature of the diamine. rsc.org Another approach is the reaction with hydrazine (B178648) to form pyridazine (B1198779) structures. Although direct examples with this compound are not extensively detailed in readily available literature, the general reactivity of dinitriles suggests its applicability in these synthetic routes.

The following table summarizes potential synthetic routes to nitrogen-containing heterocycles using dinitriles like this compound as a precursor.

| Heterocycle Class | Co-reactant | General Reaction Type | Potential Product from this compound |

| Pyridazines | Hydrazine | Cyclocondensation | 3,6-Bis(heptyl)pyridazine derivative |

| Pyrimidines | Urea/Thiourea | Cyclocondensation | 2-Hydroxy/Thio-4,6-bis(heptyl)pyrimidine derivative |

| Pyrazines | 1,2-Diamines | Condensation/Cyclization | 2,3-Bis(heptyl)pyrazine derivative |

Creation of Multifunctional Organic Frameworks from this compound

Multifunctional organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous crystalline materials with applications in gas storage, separation, and catalysis. The structure and properties of these materials are highly dependent on the organic linkers used in their synthesis. This compound, with its flexible long-chain structure, can act as a linker to impart specific properties to these frameworks. researchgate.netrsc.orgnih.govchemrxiv.orgyoutube.com

The flexibility of the this compound linker can allow for dynamic changes in the framework structure in response to external stimuli, such as the introduction of guest molecules. This "breathing" effect is a desirable property in materials designed for selective adsorption and separation. While rigid aromatic linkers are more common in MOF synthesis, the use of flexible aliphatic dinitriles like this compound can lead to the formation of novel framework topologies with unique properties.

The synthesis of porous organic polymers (POPs) from nitrile monomers through reactions like cyclotrimerization is another area where this compound can be utilized. researchgate.netrsc.org These materials are typically amorphous but possess high surface areas and can be functionalized for various applications.

Design of Complex Molecular Architectures Utilizing Dinitrile Scaffolds

The linear and flexible nature of the this compound scaffold makes it an attractive component for the design of complex molecular architectures, including macrocycles and supramolecular assemblies. nih.govrug.nlyoutube.comnih.govnwhitegroup.com The nitrile groups can participate in various reactions to form larger cyclic structures or act as coordination sites for metal ions in the formation of supramolecular complexes.

Macrocyclization reactions are a key strategy for synthesizing molecules with defined cavities and shapes, which are important in host-guest chemistry and as synthetic ion channels. While direct examples of macrocycle synthesis from this compound are not abundant in the literature, the principles of high-dilution reactions to favor intramolecular cyclization over intermolecular polymerization are applicable. chemrxiv.org

In supramolecular chemistry, the self-assembly of molecules into well-defined, non-covalently linked structures is a powerful tool for creating functional materials. The long aliphatic chain of this compound can participate in van der Waals interactions, while the nitrile groups can act as hydrogen bond acceptors or coordinate to metal centers, driving the formation of ordered assemblies.

Integration of this compound in Biocatalytic Synthesis Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit high enantio- and regioselectivity. This compound and its derivatives are potential substrates for various enzymatic transformations, leading to the production of valuable chiral building blocks and other fine chemicals. nih.govcas.czresearchgate.netnih.govenamine.netresearchgate.netaspirasci.com

Enzymatic Hydrolysis by Nitrilases and Oxynitrilases

Nitrilases are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia. researchgate.netnih.govias.ac.inresearchgate.netrsc.orgorganicchemistrytutor.com This one-step conversion is advantageous over the two-step process involving nitrile hydratases and amidases. The enzymatic hydrolysis of dinitriles like this compound can be controlled to achieve selective mono-hydrolysis of one nitrile group, yielding a cyanocarboxylic acid, or complete hydrolysis to the corresponding dicarboxylic acid, azelaic acid.

The selectivity of nitrilases for one of the two nitrile groups in a dinitrile often decreases as the carbon chain length increases. researchgate.net However, various microbial sources of nitrilases have been screened for their activity on a range of aliphatic dinitriles. For example, a nitrilase from Pseudomonas fluorescens EBC191 has been shown to hydrolyze a wide range of aliphatic mono- and dinitriles. researchgate.net

The following table summarizes the enzymatic hydrolysis of a generic dinitrile, which is applicable to this compound.

| Enzyme | Substrate | Product(s) | Key Features |

| Nitrilase | Dinitrile | Cyanocarboxylic acid, Dicarboxylic acid | Direct conversion to carboxylic acid. Regioselectivity can be achieved. |

| Nitrile Hydratase/Amidase | Dinitrile | Cyanoamide, Dicarboxylic acid | Two-step process via an amide intermediate. |

Azelanitrile in Advanced Materials Science and Engineering

Azelanitrile, also known as suberonitrile or 1,7-dicyanoheptane, is emerging as a versatile chemical compound in the field of advanced materials science. Its linear seven-carbon chain capped by two nitrile functional groups at either end provides a unique molecular architecture for the synthesis of novel polymers and composite materials. The nitrile groups offer reactive sites for various chemical transformations, enabling the integration of this compound-derived structures into a range of high-performance materials. Current research is actively exploring its potential in creating functional polymers, advanced composites, and innovative nanomaterials and smart materials.

Potential in Functional Polymers and Composites

The bifunctional nature of this compound makes it a valuable monomer or precursor in the synthesis of functional polymers, particularly polyamides. The reduction of its nitrile groups yields 1,7-diaminoheptane, a key building block for Polyamide 7 (PA 7). The properties of such polyamides, including their mechanical strength, thermal stability, and chemical resistance, are of significant interest in materials engineering.

While specific data for Polyamide 7 is not extensively available in publicly accessible literature, the general characteristics of polyamides provide a strong indication of its potential performance. Polyamides are a class of thermoplastics known for their excellent balance of properties.

Interactive Data Table: Typical Properties of Common Polyamides

| Property | Polyamide 6 (PA 6) | Polyamide 6,6 (PA 6,6) |

| Mechanical Properties | ||

| Tensile Strength (MPa) | 45 - 95 | 88 |

| Tensile Modulus (GPa) | 1.6 - 3.9 | 3.4 |

| Elongation at Break (%) | 5 - 150 | 45 |

| Izod Impact Strength, notched (kJ/m²) | 3 - 80 | 5.5 - 6.5 |

| Thermal Properties | ||

| Melting Temperature (°C) | 220 | 260 |

| Heat Deflection Temperature @ 1.8 MPa (°C) | 55 - 95 | 85 |

| Continuous Service Temperature (°C) | 80 - 160 | 80 - 180 |

The seven-carbon aliphatic chain originating from this compound is expected to impart a degree of flexibility to the resulting polymer backbone, potentially leading to enhanced toughness and impact resistance compared to polyamides with shorter diamine monomers. Furthermore, the regular structure of this compound-derived polymers could result in semi-crystalline materials with a well-defined melting point and good dimensional stability.

Nanomaterials and Smart Materials Derived from this compound Components

The unique chemical structure of this compound and its derivatives is being leveraged in the development of sophisticated nanomaterials and smart materials. A notable area of research is the use of this compound (suberonitrile) as a key component in gel polymer electrolytes (GPEs) for energy storage devices, such as supercapacitors.

Recent studies have demonstrated the formulation of a flexible, free-standing GPE film composed of a poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP) matrix immobilizing a solution of lithium bis(trifluoromethane sulfonyl)imide in suberonitrile. cumbria.ac.ukresearchgate.net This GPE exhibits properties that make it a promising candidate for quasi-solid-state supercapacitors. cumbria.ac.ukresearchgate.net

Interactive Data Table: Performance of a Suberonitrile-Based Gel Polymer Electrolyte Supercapacitor cumbria.ac.ukresearchgate.net

| Parameter | Value |

| Ionic Conductivity (at room temp.) | ~1.2 x 10⁻³ S cm⁻¹ |

| Electrochemical Stability Window | ~4.23 V |

| Specific Capacitance | 220–230 F g⁻¹ |

| Specific Energy | 27–32 Wh kg⁻¹ |

| Specific Power | 12.5–13.5 kW kg⁻¹ |

| Cycling Stability | ~90% capacitance retention after 20,000 cycles |

Furthermore, the presence of nitrile groups in this compound opens up possibilities for its use as a precursor for nitrogen-doped carbon nanomaterials. Through processes like pyrolysis, the nitrile groups can be converted into a nitrogen-doped carbon structure. Nitrogen doping is a well-established strategy to enhance the electrochemical properties of carbon materials, making them suitable for applications in catalysis, sensing, and energy storage. While specific research on the direct conversion of this compound to nitrogen-doped carbon nanomaterials is still an emerging area, the chemical precedent for such transformations is strong.

The development of smart materials from this compound components also extends to stimuli-responsive polymers. The diamine derivative of this compound, 1,7-diaminoheptane, can be incorporated into polymer structures that respond to external stimuli such as pH. This could lead to the creation of hydrogels for drug delivery systems or sensors that change their properties in response to changes in their environment.

Theoretical and Computational Investigations of Azelanitrile Systems

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemistry provides a framework for understanding the electronic structure and chemical bonding within molecules. These studies are based on the principles of quantum mechanics and aim to describe the behavior of electrons in atoms and molecules. charm-eu.eu Methods such as Hartree-Fock and Density Functional Theory (DFT) are commonly employed to calculate electronic wavefunctions and energies. charm-eu.eubaranlab.org These calculations can reveal details about the distribution of electron density, the nature of chemical bonds (e.g., covalent or ionic character), and the relative energies of different molecular orbitals. cea.frmdpi.comrsc.org Analyzing these properties helps to elucidate the stability and reactivity of a molecule. For instance, examining bond orders and orbital overlaps can provide insights into how a molecule might interact in a chemical reaction. cea.fr The choice of computational method and basis set is important for the accuracy of these calculations, particularly for complex systems. baranlab.orgmdpi.com

Computational Reaction Dynamics and Mechanistic Elucidation

Computational reaction dynamics focuses on studying the step-by-step transformation of reactants into products at the molecular level. numberanalytics.combhu.ac.in This involves exploring the potential energy surface (PES) of a reaction, identifying transition states and intermediates, and calculating energy barriers. numberanalytics.comsmu.edu By mapping the PES, computational methods can provide a detailed description of the reaction pathway and the energy changes that occur along this path. numberanalytics.comsmu.edu Techniques like the intrinsic reaction coordinate (IRC) can trace the minimum energy path connecting reactants, transition states, and products. smu.edu Analyzing the reaction path and the surrounding reaction valley can offer further insights into the dynamics of the chemical conversion. smu.edu

Prediction and Optimization of Synthetic Pathways

Computational methods are valuable tools for the prediction and optimization of synthetic routes to target molecules. By simulating chemical reactions and evaluating their feasibility and efficiency, researchers can identify promising synthetic pathways without extensive experimental work. nih.govbeilstein-journals.org Computational approaches can help predict reaction outcomes and optimize reaction conditions, such as temperature, pressure, and catalyst choice, to maximize yield or selectivity. beilstein-journals.orgmdpi.com This can involve using optimization algorithms to navigate the complex interplay of reaction variables. beilstein-journals.orgmdpi.com The prediction and construction of synthetic metabolic pathways is a significant challenge where computational techniques, including machine learning, play important roles. nih.gov While traditional methods like Design of Experiments (DOE) can be used, computational approaches, particularly those relying on optimization algorithms and predictive models, offer more efficient ways to find optimal conditions, especially when dealing with a large number of variables. beilstein-journals.org

Identification of Reactive Intermediates through Computational Modeling

Identifying reactive intermediates is crucial for understanding reaction mechanisms. nih.gov These transient species are often short-lived and difficult to detect experimentally. nih.gov Computational modeling can help predict the structures, energies, and properties of reactive intermediates, providing valuable information to support or refute proposed mechanisms. uni.luresearchgate.netanu.edu.au By simulating the reaction pathway and analyzing the species formed along this path, computational methods can identify potential intermediates. numberanalytics.comsmu.edu Techniques such as quantum chemical calculations and molecular dynamics simulations can be used to characterize these intermediates and study their behavior. nih.govnih.gov Computational investigations can explore both desired and undesired reaction pathways, aiding in the understanding of reaction performance and selectivity. researchgate.net

Molecular Modeling and Simulation Approaches for Material Properties

Molecular modeling and simulation techniques are employed to study the properties of materials containing azelanitrile. These approaches can provide insights into the behavior of molecules in bulk phases, at interfaces, or within complex matrices. Molecular dynamics simulations, for example, can be used to study the dynamic behavior of this compound molecules, their interactions with other components, and how these interactions influence macroscopic material properties. epj-conferences.orgresearchgate.net These simulations can help predict thermophysical properties, understand diffusion processes, and investigate the structural characteristics of materials. epj-conferences.orgresearchgate.net3ds.com By building molecular models and applying appropriate simulation algorithms, researchers can gain a deeper understanding of how the molecular structure of this compound translates into material performance. epj-conferences.org3ds.comrowansci.com This is particularly relevant in applications where this compound might be used as a component in polymers, electrolytes, or other materials. researchgate.net

Advanced Analytical Methodologies for Azelanitrile Research

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable insights into the molecular structure, functional groups, and purity of Azelanitrile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used for the structural elucidation of organic compounds, including nitriles. jchps.comlibretexts.orgweebly.com By analyzing the interaction of atomic nuclei (such as ¹H and ¹³C) with a magnetic field, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule. jchps.comlibretexts.org

In the context of this compound, ¹H NMR spectroscopy can reveal the different types of hydrogen atoms present and their relative positions within the molecule. The protons on the carbon atoms adjacent to the nitrile groups (α-carbons) are expected to exhibit distinct chemical shifts compared to those further down the hydrocarbon chain due to the electron-withdrawing effect of the nitrile functionality. Similarly, ¹³C NMR spectroscopy can identify the different carbon environments, including the characteristic signal for the carbon atom in the nitrile group (C≡N) and the various aliphatic carbons. libretexts.org Analysis of chemical shifts, splitting patterns (due to spin-spin coupling), and signal integrals allows for the confirmation of this compound's nine-carbon chain structure with terminal nitrile groups. jchps.comlibretexts.org

Infrared (IR) spectroscopy is widely used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. vscht.czmasterorganicchemistry.comlibretexts.orglibretexts.org For this compound, IR spectroscopy is particularly useful for confirming the presence of the nitrile (C≡N) functional group and the aliphatic C-H bonds.

The C≡N triple bond stretching vibration typically gives rise to a sharp, intense peak in the IR spectrum in the region of 2200-2260 cm⁻¹. masterorganicchemistry.comlibretexts.orglibretexts.org For saturated nitriles like this compound, this peak is expected to fall within the 2240-2260 cm⁻¹ range. masterorganicchemistry.com The intensity of this peak is often significant due to the polarity of the carbon-nitrogen triple bond. masterorganicchemistry.com Additionally, the spectrum will show characteristic absorptions for the C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the hydrocarbon chain, typically appearing in the region below 3000 cm⁻¹. vscht.czlibretexts.orglibretexts.org The bending vibrations of the CH₂ groups also contribute to the spectrum, usually found in the fingerprint region (below 1500 cm⁻¹). vscht.czlibretexts.org

Mass Spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation patterns of a compound. mdpi.com It is a valuable tool for identifying reaction products and, in some cases, transient reaction intermediates. nih.govnih.govrsc.org

For this compound, electron ionization (EI) MS would typically yield a molecular ion peak corresponding to its molecular weight (150.11514 Da for the neutral molecule) uni.lu. Fragmentation of the this compound molecule in the mass spectrometer can produce characteristic ions that help confirm its structure. For instance, cleavage of C-C bonds along the hydrocarbon chain and fragmentation involving the nitrile groups would generate ions with specific m/z values. mdpi.com

In studies involving reactions where this compound is a reactant or product, MS can be used to monitor the disappearance of reactants and the appearance of products over time. nih.gov While identifying reactive intermediates of this compound specifically was not detailed in the search results, MS techniques, particularly coupled with soft ionization methods like electrospray ionization (ESI), are generally applicable for detecting charged or polar intermediates in reaction mixtures. mdpi.comnih.govnih.govrsc.org Predicted m/z values for this compound adducts like [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ are available and can be useful for identification in techniques like ESI-MS. uni.lu

Here is a table of predicted m/z values for this compound and some common adducts:

| Species | m/z |

| [M]+ | 150.11514 |

| [M+H]+ | 151.12297 |

| [M+Na]+ | 173.10491 |

| [M+NH4]+ | 168.14951 |

| [M+K]+ | 189.07885 |

| [M-H]- | 149.10841 |

| [M+Na-2H]- | 171.09036 |

| [M]- | 150.11624 |

Note: Data based on predicted values for this compound (C₉H₁₄N₂) uni.lu.

Electrochemical Characterization Techniques for this compound Electrolytes

This compound has been explored as a component, specifically a plasticizer, in gel polymer electrolytes (GPEs), particularly for applications in electrochemical energy storage devices like supercapacitors. researchgate.netresearchgate.netaip.orgaip.org Electrochemical techniques are essential for evaluating the performance and behavior of these electrolyte systems. researchgate.netnih.gov

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to study the redox behavior of electroactive species and to determine the electrochemical stability window of electrolytes. uni.luresearchgate.netresearchgate.netwikipedia.org In a CV experiment, the potential of a working electrode is swept linearly between two limits at a constant scan rate, and the resulting current is measured. wikipedia.org

Broadband Dielectric Spectroscopy (BDS), also known as Dielectric Analysis (DEA), is a powerful technique for investigating the dielectric properties and ionic conductivity of materials, including polymer electrolytes. researchgate.netaip.orgaip.orgarxiv.orgnih.gov BDS measures the dielectric response of a material over a wide range of frequencies, providing information about molecular dynamics, relaxation processes, and charge transport mechanisms. aip.orgaip.orgarxiv.org

In the context of this compound-containing gel polymer electrolytes, BDS is used to study the ion transport behavior. researchgate.netaip.orgaip.org By analyzing the frequency-dependent conductivity and permittivity, researchers can determine the ionic conductivity of the electrolyte, identify different relaxation processes related to polymer segmental motion and ion dynamics, and gain insights into the interaction between the ions, the polymer matrix, and the plasticizer (this compound). aip.orgaip.orgnih.gov Studies on GPEs plasticized with similar dinitriles like adiponitrile (B1665535) have utilized BDS to understand the relationship between ion transport and polymer dynamics, confirming common ion conduction and relaxation mechanisms. aip.orgaip.org BDS can also reveal the influence of factors like temperature and the presence of additives on the ion transport properties of the electrolyte. aip.orgaip.org

Chromatographic Separation Techniques for Purity and Reaction Monitoring

Chromatographic techniques are fundamental tools for the separation, identification, and quantification of components within a mixture. For this compound, these techniques are crucial for assessing its purity and monitoring the progress of chemical reactions in which it is involved.

High-Performance Liquid Chromatography (HPLC) is a widely used technique that can separate compounds based on their interactions with a stationary phase and a mobile phase. The choice of stationary phase (e.g., C18) and mobile phase composition (e.g., mixtures of water, organic solvents like methanol (B129727) or acetonitrile (B52724), and buffers) is critical for achieving adequate separation of this compound from impurities or starting materials and by-products in a reaction mixture rroij.comijpsjournal.comlabmanager.com.

Gas Chromatography (GC) is another valuable technique, particularly for volatile or semi-volatile compounds. GC separates components based on their boiling points and interactions with the stationary phase in a heated column. Coupling GC with detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS) allows for both quantification and identification of this compound and related substances.

Thin Layer Chromatography (TLC) offers a simple, cost-effective, and rapid method for reaction monitoring and preliminary purity checks itwreagents.com. By spotting a reaction mixture on a TLC plate and developing it with a suitable solvent system, chemists can visually track the consumption of starting materials and the formation of products, including this compound, often with the aid of visualization reagents or UV light itwreagents.comshoko-sc.co.jp.

Chromatographic methods are essential for isolating target compounds from complex mixtures, which is important for structural identification, activity testing, quantitative analysis, and developing analytical standards chromatographyonline.com. Challenges in chromatographic isolation can include sample complexity, achieving good peak shapes, scalability, and selecting appropriate solvents and buffers chromatographyonline.com.

Development and Validation of Analytical Methods for this compound-Related Processes

The development and validation of analytical methods for this compound and its related processes are critical to ensure the reliability, accuracy, and consistency of analytical data. This is particularly important in regulated environments, such as the pharmaceutical industry, where analytical methods are used to ensure the identity, purity, potency, and performance of drug products labmanager.comresearchgate.net. Analytical method development is an iterative process that involves selecting appropriate techniques, optimizing instrumental conditions, and performing preliminary testing labmanager.com.

Method validation, following guidelines such as ICH Q2(R1), confirms that the developed method is suitable for its intended purpose. Key validation parameters typically include specificity, accuracy, precision, linearity, range, limit of detection (LOD), limit of quantification (LOQ), ruggedness, and robustness rroij.comijpsjournal.comlabmanager.com.

Specificity ensures that the method can accurately measure this compound without interference from other components in the sample matrix labmanager.com. Accuracy refers to how close the obtained results are to the true value, while precision indicates the degree of repeatability of the results under normal operating conditions labmanager.com. Linearity establishes that the analytical response is directly proportional to the concentration of this compound over a defined range rroij.comijpsjournal.com. LOD and LOQ represent the lowest concentrations of this compound that can be detected and quantified, respectively rroij.comijpsjournal.com. Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters nih.gov.

Application of Quality by Design (QbD) Principles in Method Development

Quality by Design (QbD) is a systematic, risk-based approach to development that starts with predefined objectives and emphasizes understanding and control nih.govamericanpharmaceuticalreview.com. Applying QbD principles to analytical method development, known as Analytical Quality by Design (AQbD), aims to ensure the quality and performance of analytical methods throughout their lifecycle americanpharmaceuticalreview.comwaters.comrjptonline.org.

AQbD involves defining an Analytical Target Profile (ATP), which outlines the required performance characteristics of the method waters.comlcms.cz. A risk assessment is then conducted to identify potential factors that could impact method performance lcms.czamericanpharmaceuticalreview.com. These factors, known as critical method parameters (CMPs), are then studied to understand their influence on critical method attributes (CMAs) waters.commdpi.com.

The outcome of applying AQbD is a well-understood and robust method with a defined control strategy to manage risks and ensure consistent performance nih.govamericanpharmaceuticalreview.com. This approach helps in identifying and minimizing sources of variability that could lead to poor method robustness americanpharmaceuticalreview.com.

Utilization of Design of Experiments (DoE) for Method Optimization

Design of Experiments (DoE) is a powerful statistical tool used within the AQbD framework to efficiently explore the relationship between multiple method parameters and their impact on method performance americanpharmaceuticalreview.commdpi.combiopharminternational.com. DoE allows for the systematic variation of several factors simultaneously, providing a more comprehensive understanding of their effects and interactions compared to the traditional one-factor-at-a-time approach mdpi.comlcms.cz.

DoE studies are crucial for method optimization, robustness testing, and ruggedness evaluation americanpharmaceuticalreview.com. In method optimization, DoE helps identify the optimal set points and operating ranges for CMPs to achieve desired method performance characteristics like resolution, peak shape, and sensitivity americanpharmaceuticalreview.com. By analyzing the results of DoE experiments, mathematical models can be generated to predict method performance under different conditions and define the method operable design region (MODR) mdpi.com. The MODR represents the multidimensional combination of variables within which the method consistently meets the predefined performance criteria americanpharmaceuticalreview.commdpi.comlcms.cz.

Software tools are often used to facilitate the design and execution of DoE studies and the analysis of the resulting data waters.commdpi.com. Utilizing DoE in the development of analytical methods for this compound can lead to more robust, reliable, and efficient methods, ultimately contributing to a higher level of confidence in the analytical results.

Emerging Research Directions and Future Outlook for Azelanitrile

Sustainable and Green Chemistry Approaches in Azelanitrile Synthesis and Application

The chemical industry is progressively shifting towards sustainable practices, and the synthesis of this compound is no exception. Green chemistry principles, which aim to reduce waste, minimize energy consumption, and utilize renewable resources, are at the forefront of this transformation. researchgate.netrsc.orgucla.edu

Renewable Feedstocks: A primary focus of green chemistry is the use of renewable raw materials instead of depleting fossil fuels. rsc.org this compound is traditionally derived from azelaic acid, which can be produced by the ozonolysis of oleic acid, a fatty acid found in various vegetable and animal fats. researchgate.netresearchgate.net This positions azelaic acid as a bio-based building block. researchgate.net Research is ongoing to optimize the conversion of these natural resources into this compound, thereby reducing the carbon footprint of the production process.

Biocatalysis: A significant advancement in green synthesis is the use of enzymes as catalysts. Biocatalysis offers mild reaction conditions, high selectivity, and a reduction in hazardous waste. tugraz.atjournals.co.za A promising biocatalytic route for nitrile synthesis involves the dehydration of aldoximes using aldoxime dehydratase (Oxd) enzymes. nih.govresearchgate.netmdpi.com This cyanide-free method operates in water at moderate temperatures, presenting a sustainable alternative to traditional chemical methods that often require harsh conditions and toxic reagents. nih.govchemistryviews.org This enzymatic approach has been successfully applied to a range of linear dinitriles, demonstrating its potential for the synthesis of this compound. nih.gov

Waste Minimization and Atom Economy: Green chemistry emphasizes the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product (atom economy) and minimize waste generation. mdpi.com The development of solvent-free or aqueous-based reaction systems for this compound synthesis is a key area of investigation. For instance, processes that utilize hydrogen peroxide as an oxidant with recyclable catalysts represent a cleaner approach to producing the precursor, azelaic acid. google.com

The following table summarizes key green chemistry approaches relevant to this compound synthesis:

| Green Chemistry Approach | Description | Relevance to this compound |

| Renewable Feedstocks | Utilization of raw materials from biological sources. | This compound's precursor, azelaic acid, can be derived from oleic acid found in natural fats and oils. researchgate.net |

| Biocatalysis | Use of enzymes to catalyze chemical reactions. | Aldoxime dehydratases offer a cyanide-free, aqueous route to dinitriles like this compound under mild conditions. nih.govmdpi.com |

| Solvent Selection | Preference for water or solvent-free conditions. | Eliminates the need for hazardous organic solvents, reducing pollution and health risks. google.com |

| Catalyst Recycling | Use of heterogeneous or recoverable catalysts. | Tungsten-based catalysts used in azelaic acid production can be recovered and reused, improving process efficiency. google.com |

Exploration of Novel Catalytic Systems for this compound Transformations

Catalysis is fundamental to the transformation of this compound into valuable downstream products, most notably 1,9-nonanediamine, a key monomer for polyamide (nylon) production. Research in this area is focused on developing highly efficient, selective, and stable catalytic systems.

Hydrogenation Catalysts: The hydrogenation of this compound to 1,9-nonanediamine is a critical industrial process. Traditional catalysts often require high pressures and temperatures. Novel catalytic systems are being explored to improve reaction efficiency under milder conditions. This includes the use of supported metal catalysts, where the interaction between the metal nanoparticle and the support material can significantly influence activity and selectivity. mdpi.com For example, catalysts derived from layered double hydroxides can offer high metal dispersion and more active sites. mdpi.com Research into bifunctional catalysts, which combine metal nanoparticles with responsive polymer supports, allows for adaptive control over reaction selectivity, a concept that could be applied to dinitrile hydrogenation. nih.gov

Catalyst Design and Selectivity: A major challenge in the hydrogenation of dinitriles is controlling selectivity to obtain the desired primary diamine while minimizing the formation of secondary and tertiary amines. The design of the catalyst's structure and the modification of its surface properties are crucial. For instance, incorporating phosphorus into nickel catalysts has been shown to alter the electronic properties and bond lengths of the metal, which can lead to improved selectivity in hydrogenation reactions. mdpi.com

The table below highlights different types of catalysts being explored for nitrile transformations:

| Catalyst Type | Description | Potential Application for this compound |

| Supported Metal Nanoparticles | Active metals (e.g., Ni, Ru, Pd) dispersed on a high-surface-area support (e.g., silica, alumina). | Hydrogenation to 1,9-nonanediamine with improved activity and stability. mdpi.comnih.gov |

| Layered Double Hydroxide (LDH) Derived Catalysts | Mixed metal oxides with high metal dispersion formed from LDH precursors. | Offer a high concentration of active sites for efficient hydrogenation. mdpi.com |

| Bifunctional Catalysts | Catalysts with both metal and acidic/basic sites, or responsive supports. | Can provide enhanced control over reaction pathways and product selectivity. nih.gov |

| Metal-Organic Frameworks (MOFs) | Crystalline materials with metal nodes and organic linkers, providing a structured catalytic environment. | Can enhance catalyst stability and selectivity in hydrogenation reactions. mdpi.com |

Advanced Functional Material Development with Tailored this compound Components

This compound is a precursor to monomers that can be incorporated into a variety of polymers, leading to the development of advanced functional materials with tailored properties.

Polyamides (Nylons): The primary application of this compound-derived 1,9-nonanediamine is in the synthesis of specialty polyamides, such as Nylon 6,9, Nylon 9,9, and others. These polymers exhibit desirable properties like high flexibility, low moisture absorption, and good thermal stability, making them suitable for applications in engineering plastics, fibers, and films. Research in this area focuses on synthesizing copolyamides by incorporating this compound-derived monomers with other diacids or diamines to fine-tune the material's mechanical, thermal, and chemical resistance properties for specific high-performance applications. researchgate.net

Polymer Synthesis and Modification: The nitrile groups in this compound offer reactive sites for various chemical transformations, enabling its use in the synthesis of novel polymer architectures. For example, nitrile N-oxides, which can be generated from nitriles, are highly reactive and can be used for effective, solvent-free grafting onto other polymers. researchgate.netresearchgate.net This opens up possibilities for creating new block, star, and graft copolymers with unique functionalities. The development of semiconducting polymers and thermo-responsive polymers showcases the diverse possibilities in polymer synthesis where nitrile-containing monomers or modification agents can play a role. youtube.commdpi.com

Bio-based and Biodegradable Polymers: As a derivative of the bio-based monomer azelaic acid, this compound is a key component in the drive towards sustainable polymers. researchgate.netnih.gov Research is increasingly focused on developing biodegradable polyesters and polyamides from renewable resources. The incorporation of long-chain monomers like those derived from this compound can impact the physical properties and biodegradability of the resulting polymers. nih.gov

The following table details polymers and materials derived from this compound:

| Material | Monomers | Key Properties | Potential Applications |

| Nylon 6,9 | 1,6-Hexanediamine, Azelaic Acid (from this compound precursor) | Good flexibility, low moisture absorption, chemical resistance. | Tubing, wire coatings, specialty filaments. |

| Nylon 9,9 | 1,9-Nonanediamine (from this compound), Azelaic Acid | High dimensional stability, good mechanical properties. | High-performance engineering plastics. |

| Functionalized Polymers | This compound-derived components grafted onto polymer backbones. | Modified surface properties, enhanced compatibility in blends. | Composites, adhesives, coatings. researchgate.net |

| Biodegradable Copolyesters | Azelaic acid (from this compound precursor) with various diols. | Biodegradability, tunable mechanical properties. | Sustainable packaging, agricultural films. nih.gov |

Interdisciplinary Research Integrating this compound Chemistry with Adjacent Fields

The unique properties of this compound and its derivatives are paving the way for their application in diverse scientific and technological fields, fostering interdisciplinary research.

Materials Science: In materials science, the focus is on creating novel materials with specific functionalities. The long, flexible nine-carbon chain of this compound can be exploited to impart specific properties to polymers and other materials. bilpubgroup.com For example, its incorporation into polymer backbones can influence crystallinity, glass transition temperature, and mechanical flexibility. Research into polymer electrolytes for batteries and semiconducting polymers for electronics are areas where tailored organic molecules like this compound derivatives could find new applications. youtube.comyoutube.com

Medicinal Chemistry and Pharmaceuticals: While this compound itself is not a primary focus, the nitrile functional group is a significant component in many pharmaceutical compounds. laballey.com The precursor, azelaic acid, has established applications in dermatology for treating conditions like acne and rosacea due to its anti-inflammatory and antibacterial properties. nih.gov Research into the synthesis of α-aminonitriles, which are versatile building blocks for natural product synthesis, highlights the importance of nitrile chemistry in developing complex, biologically active molecules. researchgate.net The principles used to sustainably synthesize this compound could be applied to the production of other nitriles relevant to the pharmaceutical industry.

Analytical Chemistry: High-purity nitriles, particularly acetonitrile (B52724), are indispensable solvents in analytical techniques like high-performance liquid chromatography (HPLC). wikipedia.orgnih.gov While this compound is not a direct substitute due to its different physical properties, the development of green synthesis and purification methods for long-chain nitriles contributes to the broader knowledge base of sustainable chemical production, which is a key goal across all areas of chemistry.

The table below outlines potential interdisciplinary applications for this compound and its derivatives:

| Field | Application/Research Area | Role of this compound Chemistry |

| Materials Science | Development of specialty polymers and composites. | Provides a flexible, long-chain building block to tailor material properties such as flexibility and moisture resistance. bilpubgroup.com |

| Medicinal Chemistry | Synthesis of biologically active compounds. | The precursor, azelaic acid, has known therapeutic uses. Nitrile synthesis methods are relevant to drug development. nih.govresearchgate.net |

| Polymer Chemistry | Creation of novel polymer architectures (e.g., graft copolymers). | Nitrile groups serve as reactive handles for polymer modification and the creation of advanced macromolecular structures. researchgate.net |

| Sustainable Technology | Development of bio-based plastics and lubricants. | As a derivative of a renewable feedstock, it contributes to the development of a circular economy for chemical products. researchgate.netnih.gov |

常见问题

Q. What are the established synthetic routes for Azelanitrile (C₉H₁₄N₂O₂), and how can researchers validate the purity of the product?

this compound is typically synthesized via nitrile formation from azelaic acid derivatives. A common method involves the dehydration of azelaic acid diamide using phosphorus oxychloride or thionyl chloride. To validate purity, researchers should employ:

- Chromatography : HPLC or GC-MS to confirm absence of byproducts.

- Spectroscopy : FT-IR for nitrile group verification (~2240 cm⁻¹) and NMR (¹³C NMR resonance at ~120 ppm for C≡N) .

- Elemental Analysis : Confirm C, H, N composition matches theoretical values.

- Melting Point Consistency : Compare observed values with literature data (e.g., 251.1°C ).

Q. How can researchers accurately measure the phase transition enthalpies of this compound, and what instruments are critical for this analysis?

Enthalpy measurements require differential scanning calorimetry (DSC) or adiabatic calorimetry. Key steps include:

- Calibration : Use standard reference materials (e.g., indium) to calibrate DSC instruments.

- Sample Preparation : Ensure uniform sample mass (5–10 mg) and hermetic sealing to prevent sublimation.

- Data Interpretation : Integrate peak areas for fusion/sublimation enthalpies. Reported values for this compound include ΔHfus = 18.68 kJ/mol .

- Cross-Validation : Compare results with vapor pressure data via Clausius-Clapeyron equations .

Advanced Research Questions

Q. How should researchers address contradictions in thermodynamic data for this compound across literature sources?

Discrepancies in parameters like enthalpy or boiling points may arise from:

- Methodological Variability : Differences in calorimetry techniques (e.g., static vs. dynamic DSC).

- Sample Purity : Impurities (>2%) significantly alter phase transitions. Validate purity via chromatography before measurement .

- Contextual Analysis : Review original experimental conditions (e.g., pressure, heating rates) in cited studies. For example, boiling points may vary if measured under reduced pressure .

- Sensitivity Analysis : Use computational tools (e.g., Gaussian) to model thermodynamic properties and identify outliers .

Q. What experimental design strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

To systematically explore derivatives:

- Variable Selection : Modify substituents on the nitrile or alkyl chain while keeping reaction conditions (solvent, catalyst) constant.

- DoE (Design of Experiment) : Apply factorial design to test variables (temperature, reagent ratios) for yield optimization.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and intermediate formation .

- Data Reproducibility : Document protocols rigorously, including solvent drying methods and catalyst activation steps .

Q. How can computational chemistry validate experimental data on this compound’s reactivity or stability?

Computational methods enhance experimental findings through:

- DFT Calculations : Optimize molecular geometry and calculate bond dissociation energies (e.g., C≡N stability).

- Transition State Analysis : Predict reaction pathways for hydrolysis or oxidation using software like Gaussian or ORCA.

- MD Simulations : Model thermal decomposition kinetics under varying temperatures .

- Benchmarking : Compare computed spectral data (IR, NMR) with experimental results to identify systematic errors .

Q. What methodologies are recommended for investigating this compound’s potential toxicity or environmental impact?

- In Vitro Assays : Use cell lines (e.g., HepG2) to assess cytotoxicity via MTT assays. Include positive/negative controls and dose-response curves (IC₅₀ calculations) .

- Ecotoxicity Studies : Employ Daphnia magna or algae models to evaluate LC₅₀ under OECD guidelines.

- Degradation Analysis : Monitor photolytic or microbial degradation pathways using LC-MS/MS and isotopic labeling .

- Risk Assessment : Apply quantitative structure-activity relationship (QSAR) models to predict persistence or bioaccumulation .

Retrosynthesis Analysis